molecular formula C10H18O3 B2708784 trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid CAS No. 91006-79-0

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid

货号: B2708784
CAS 编号: 91006-79-0
分子量: 186.251
InChI 键: AVMLEZXKTFPIFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生物活性

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid (CAS Number: 183996-92-1) is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound features a cyclohexane ring substituted with a hydroxy group and a carboxylic acid group. The presence of these functional groups is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves hydrogenation processes, which can be scaled for industrial production. The reaction conditions are optimized to ensure high purity and yield, making it suitable for further applications in pharmaceuticals and agrochemicals .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with enzymes and receptors, modulating their activity.
  • Ionic Interactions : The carboxylic acid group can engage in ionic interactions, influencing cellular signaling pathways.

These interactions may lead to various biological effects, including anti-inflammatory, analgesic, and potentially anticancer activities.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound showed IC50 values indicating effective inhibition of cell proliferation in MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Table 1: Cytotoxicity Data

Cell LineIC50 (μg/mL)
MCF-7150.12 ± 0.74
HepG2137.11 ± 1.33

Antidiabetic Effects

The compound has also been evaluated for its antidiabetic properties. It was found to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, suggesting potential use in managing diabetes .

Table 2: Antidiabetic Activity

EnzymeIC50 (μg/mL)
α-Amylase224.12 ± 1.17
α-Glucosidase243.35 ± 1.51

Antibacterial Activity

In addition to its anticancer and antidiabetic properties, this compound exhibits antibacterial activity against Gram-positive bacteria, making it a candidate for further exploration in infectious disease treatment .

Case Study 1: In Vitro Evaluation

A study published in MDPI evaluated the chemical profiling and biological activity of various compounds similar to this compound. The findings indicated that compounds with similar structures demonstrated significant anticancer effects through apoptosis induction in cancer cells .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic studies on this compound revealed favorable drug-like properties, including good absorption and distribution profiles, which are essential for therapeutic efficacy .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid, and what reaction conditions are critical for yield optimization?

  • Methodology :

  • Oxidation/Reduction Pathways : Use oxidizing agents like potassium permanganate or chromium trioxide to introduce hydroxyl groups, followed by reduction with lithium aluminum hydride (LiAlH₄) to stabilize intermediates. Reaction temperatures typically range from 25–100°C, with precise pH control to avoid side reactions .
  • Cyclohexane Derivative Functionalization : Start with substituted cyclohexane precursors (e.g., methylcyclohexane derivatives) and employ halogenation (thionyl chloride) or esterification steps to introduce the carboxylic acid and hydroxyl groups. Monitor reaction progress via TLC or HPLC .
    • Key Considerations : Stereochemical integrity during reduction steps is critical; use chiral catalysts or resolved intermediates to preserve the trans configuration .

Q. How can X-ray crystallography and computational tools be used to confirm the stereochemistry of this compound?

  • Methodology :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Collect high-resolution data (≤1.0 Å) to unambiguously assign the trans configuration of the hydroxyl and methyl groups .
  • Computational Validation : Employ density functional theory (DFT) with software like Gaussian or ORCA to optimize molecular geometry. Compare computed bond angles/dihedral angles with experimental crystallographic data .

Q. What structural features influence its reactivity in organic synthesis and biological systems?

  • Methodology :

  • Functional Group Analysis : The hydroxyl and carboxylic acid groups enable hydrogen bonding and electrostatic interactions, critical for catalytic activity or binding to biological targets. Use NMR (¹H, ¹³C) to probe electronic environments and substituent effects .
  • Steric Effects : The trans configuration reduces steric hindrance compared to cis analogs, enhancing accessibility for nucleophilic attacks or enzyme interactions. Conduct kinetic studies with varying substituents to quantify steric contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from dynamic conformational changes?

  • Methodology :

  • Variable-Temperature NMR : Perform experiments at low temperatures (−40°C to 25°C) to "freeze" conformational equilibria. Compare peak splitting in DMSO-d₆ vs. CDCl₃ to assess solvent-induced stabilization .
  • Molecular Dynamics Simulations : Use tools like GROMACS to model ring-flipping or chair-chair interconversions. Correlate simulation-derived energy barriers with experimental NMR line-shape analysis .

Q. What strategies improve the bioavailability of trans-4 derivatives in pharmacokinetic studies?

  • Methodology :

  • Polar Surface Area Reduction : Modify lipophilic substituents (e.g., methyl groups) while retaining the trans configuration to enhance membrane permeability. Use logP calculations (e.g., ACD/Labs) to guide design .
  • Prodrug Synthesis : Convert the carboxylic acid group to esters or amides for improved absorption. Hydrolyze in vivo using esterase enzymes. Validate via LC-MS plasma stability assays .

Q. How can computational tools predict synthetic feasibility and retrosynthetic pathways for novel analogs?

  • Methodology :

  • AI-Driven Retrosynthesis : Use platforms like Pistachio or Reaxys to propose routes based on reaction databases. Prioritize steps with high atom economy and minimal protecting groups .
  • Quantum Mechanical Calculations : Compute transition-state energies (e.g., via DFT) to assess feasibility of proposed steps, such as hydroxylation or methylation .

Q. What experimental and computational approaches are used to analyze its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics (kₐ, kₑ) with purified targets. Compare with analogs to identify key functional groups .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Validate docking scores with in vitro IC₅₀ assays (e.g., enzyme inhibition) .

Q. How can researchers address discrepancies in reported biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) from conflicting studies. Use standardized protocols (e.g., NIH guidelines) to replicate experiments .
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with incremental modifications (e.g., methyl → ethyl) to isolate structural determinants of activity. Apply multivariate statistical analysis to identify trends .

属性

IUPAC Name

4-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMLEZXKTFPIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。